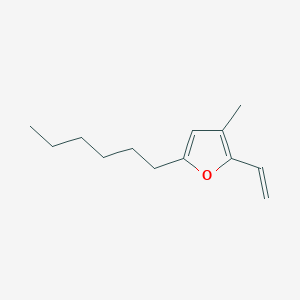
2-Ethenyl-5-hexyl-3-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-5-hexyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an ethenyl group, a hexyl chain, and a methyl group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-hexyl-3-methylfuran typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-5-hexyl-3-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furanones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-ethyl-5-hexyl-3-methylfuran.
Substitution: Formation of halogenated furans.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-5-hexyl-3-methylfuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism by which 2-Ethenyl-5-hexyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ethenyl and hexyl groups can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5-methylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
2-Hexylfuran: Lacks the methyl and ethenyl groups, making it less complex.
3-Methylfuran: Lacks the hexyl and ethenyl groups, resulting in different chemical properties.
Uniqueness
2-Ethenyl-5-hexyl-3-methylfuran stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the ethenyl group allows for additional chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89932-19-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-ethenyl-5-hexyl-3-methylfuran |
InChI |
InChI=1S/C13H20O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h5,10H,2,4,6-9H2,1,3H3 |
InChI-Schlüssel |
GRGCPVWYADGQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(O1)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
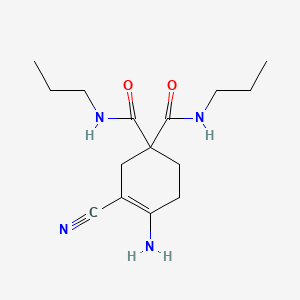
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
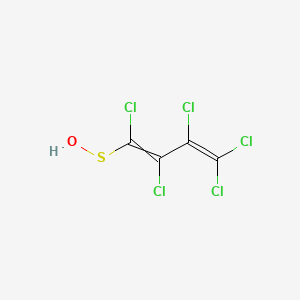
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
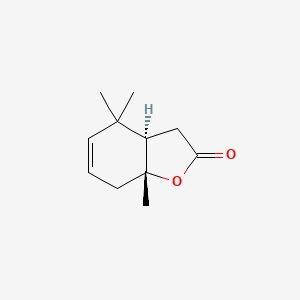
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)

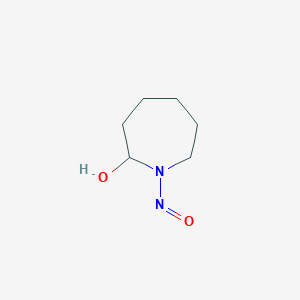
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)

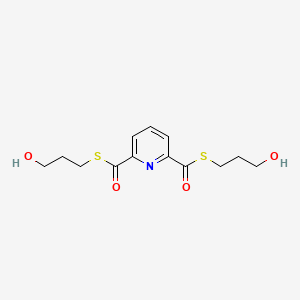
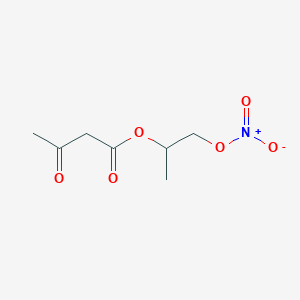
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
